
6-(Cyclohexylamino)-3-methyluracil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexylamine, a component of the compound, is an organic compound belonging to the aliphatic amine class . It’s a colorless liquid, although, like many amines, samples are often colored due to contaminants . It has a fishy odor and is miscible with water . Like other amines, it is a weak base, compared to strong bases such as NaOH, but it is a stronger base than its aromatic analog, aniline .
Synthesis Analysis
Cyclohexylamine is produced by two routes, the main one being the complete hydrogenation of aniline using some cobalt- or nickel-based catalysts . It is also prepared by alkylation of ammonia using cyclohexanol .Molecular Structure Analysis
The molecular structure of cyclohexylamine is C6H13N . The 3D structure may be viewed using Java or Javascript .Chemical Reactions Analysis
Cyclohexylamine is used as an intermediate in the synthesis of other organic compounds . It is the precursor to sulfenamide-based reagents used as accelerators for vulcanization .Physical And Chemical Properties Analysis
Cyclohexylamine has a molar mass of 99.17 and appears as a clear to yellowish liquid . It has a strong, fishy, amine odor and a density of 0.8647 g/cm^3 . It has a melting point of -17.7 °C and a boiling point of 134.5 °C .Scientific Research Applications
- Cyclodextrins, including 6-(cyclohexylamino)-3-methyluracil, have been used in drug delivery systems. These cyclic oligosaccharides form inclusion complexes with hydrophobic drugs, enhancing their solubility and stability. Researchers explore their potential for targeted drug delivery, improving bioavailability and minimizing side effects .
- Insoluble β-cyclodextrin bead polymers, containing 6-(cyclohexylamino)-3-methyluracil, effectively extract mycotoxins (toxic metabolites from fungi) from aqueous solutions. These polymers can be valuable for analytical and decontamination purposes in food and beverage industries .
- Nanoparticles, including those based on cyclodextrins, replace organic dyes in applications requiring high photo-stability and multiplexing capabilities. In biosciences, they play a crucial role in imaging and diagnostics .
- Conducting polymers (CPs), due to their unique electrical properties, have applications in biomedical engineering. While 6-(cyclohexylamino)-3-methyluracil itself is not a CP, it can be incorporated into CP-based materials for various purposes, such as sensors, drug delivery, and tissue engineering .
- Cyclodextrins participate in environmental remediation by capturing and removing pollutants. Their hydrophobic cavities can trap organic contaminants, making them useful in water treatment and soil remediation .
- Researchers explore cyclodextrins, including 6-(cyclohexylamino)-3-methyluracil, as chiral selectors in chromatography. These compounds can separate enantiomers (mirror-image molecules) effectively, aiding in pharmaceutical analysis and purification .
Drug Delivery Systems
Mycotoxin Extraction
Biosciences and Imaging
Biomedical Engineering
Environmental Remediation
Chromatography and Separation Techniques
Mechanism of Action
Action Environment
The action, efficacy, and stability of 6-(Cyclohexylamino)-3-methyluracil can be influenced by various environmental factors. These can include pH, temperature, presence of other molecules, and the specific characteristics of the biological environment where the compound is active .
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-(cyclohexylamino)-3-methyl-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-14-10(15)7-9(13-11(14)16)12-8-5-3-2-4-6-8/h7-8,12H,2-6H2,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CINNSQRGUJUIPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

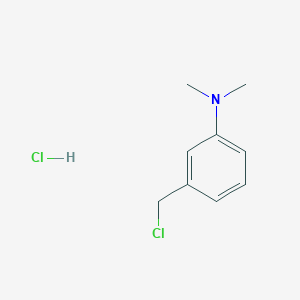
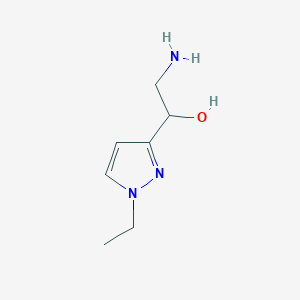

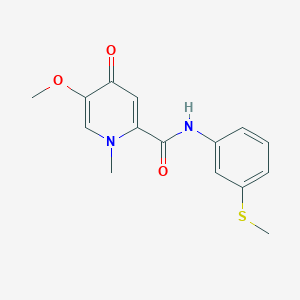
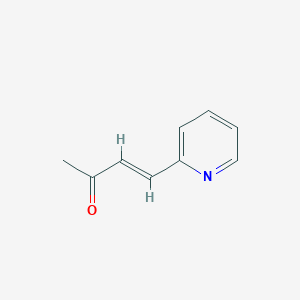
![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(2-ethoxyphenyl)methanone](/img/structure/B2755967.png)
![3-(2-chlorobenzyl)-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2755968.png)
![1-[1-(Fluoromethyl)cyclopropyl]ethanone](/img/structure/B2755970.png)
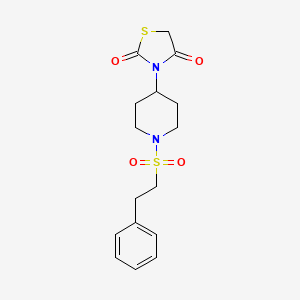

![2,3-Dichloro-N-[2-(1,3-thiazol-2-yl)butan-2-yl]pyridine-4-carboxamide](/img/structure/B2755973.png)
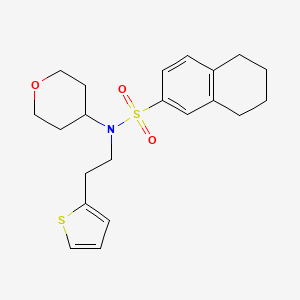
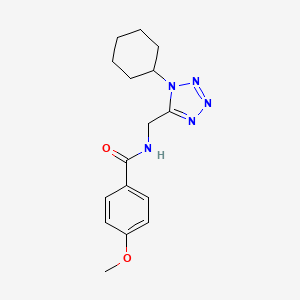
![ethyl 3-(8-cyclohexyl-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2755978.png)